molecular formula C17H18FNO2 B2986280 2-(4-(6-Fluoroquinolin-4-yl)cyclohexyl)acetic acid CAS No. 1923836-20-7

2-(4-(6-Fluoroquinolin-4-yl)cyclohexyl)acetic acid

Cat. No.: B2986280
CAS No.: 1923836-20-7
M. Wt: 287.334
InChI Key: GIPGFZGEPQMULK-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(4-(6-Fluoroquinolin-4-yl)cyclohexyl)acetic acid are not fully detailed in the search results. It is known that its molecular formula is C17H18FNO2 and its molecular weight is 287.334.

Scientific Research Applications

Fluorescent Labeling and Sensing Applications

  • Fluorophores derived from quinolone structures, such as 6-MOQ, have been identified for their strong fluorescence in a wide pH range, making them suitable for biomedical analysis and fluorescent labeling. The stability of these compounds against light and heat enhances their application potential in sensitive analytical procedures (Hirano et al., 2004).

Synthetic Chemistry and Heterocyclic Compounds

  • The synthesis of complex heterocycles, such as 2,6-dioxo-1,2,3,4,5,6-hexahydroindoles, from acetal-protected acetic acids showcases the versatility of these compounds in organic synthesis, leading to structures with potential pharmacological activities (Juma et al., 2009).

Proton Translocation Studies

  • Studies on hydrogen-bonded networks, involving quinoline and acetic acid complexes, provide insights into proton transfer mechanisms, which are crucial for understanding various biochemical and photochemical processes. Such studies contribute to the development of novel molecular probes and sensors (Mehata, 2008).

Structural Studies and Materials Science

  • The investigation of amide-containing isoquinoline derivatives reveals the influence of hydrogen bonding on the properties of salts and inclusion compounds, which has implications for materials science and the design of functional materials with enhanced fluorescence characteristics (Karmakar et al., 2007).

Photochemical Properties and Photostability

  • The photochemistry of fluoroquinolone compounds, such as ciprofloxacin, underlines the importance of studying the photostability and photo-induced reactions of fluoroquinolines, which can impact their therapeutic use and environmental fate (Mella et al., 2001).

Safety and Hazards

Specific safety and hazard information for 2-(4-(6-Fluoroquinolin-4-yl)cyclohexyl)acetic acid was not found in the search results. It is recommended to handle this compound with appropriate safety measures, including avoiding contact with skin and eyes, and not breathing in dust, fume, gas, mist, vapours, or spray .

Future Directions

The future directions for 2-(4-(6-Fluoroquinolin-4-yl)cyclohexyl)acetic acid are not specified in the search results. Given its use in pharmaceutical testing , it may have potential applications in drug development and other areas of research. Further studies are needed to explore these possibilities.

Properties

IUPAC Name

2-[4-(6-fluoroquinolin-4-yl)cyclohexyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO2/c18-13-5-6-16-15(10-13)14(7-8-19-16)12-3-1-11(2-4-12)9-17(20)21/h5-8,10-12H,1-4,9H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIPGFZGEPQMULK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CC(=O)O)C2=C3C=C(C=CC3=NC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001222958
Record name cis-4-(6-Fluoro-4-quinolinyl)cyclohexaneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001222958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1923846-51-8
Record name cis-4-(6-Fluoro-4-quinolinyl)cyclohexaneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001222958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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